molecular formula C16H16O2 B14132149 1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone

1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone

Cat. No.: B14132149
M. Wt: 240.30 g/mol
InChI Key: NRGUGBYIMNJVOM-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy and methylphenyl groups attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and methyl groups provides a distinct electronic environment, affecting its chemical behavior and interactions .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylphenyl)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-11-6-4-5-7-14(11)15-9-8-13(12(2)17)10-16(15)18-3/h4-10H,1-3H3

InChI Key

NRGUGBYIMNJVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)C)OC

Origin of Product

United States

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